molecular formula C13H11N3O4 B2425942 4-(Phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid CAS No. 2248361-79-5

4-(Phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid

Cat. No.: B2425942
CAS No.: 2248361-79-5
M. Wt: 273.248
InChI Key: GAYMXEXYVANFTH-UHFFFAOYSA-N
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Description

“4-(Phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one such method .


Molecular Structure Analysis

The molecular structure of pyrimidines, including “this compound”, is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The presence of different substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. The Dimroth rearrangement is one such reaction, which is catalyzed by acids, bases, and is accelerated by heat or light .

Mechanism of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Future Directions

The future directions in the research of pyrimidines, including “4-(Phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid”, involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-12(18)11-14-7-6-10(15-11)16-13(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)(H,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYMXEXYVANFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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